1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound is a derivative of phenylacetic acid, which is a monocarboxylic acid and a member of benzenes . It likely contains a triazole ring and a carboxylic acid group, based on its name.
Synthesis Analysis
While specific synthesis methods for this compound are not available, a similar compound, 1-(2,5-dimethoxy phenyl)-2-aminoethanol, can be synthesized from 2,5-dimethoxy benzaldehyde .Physical and Chemical Properties Analysis
Based on similar compounds, it’s likely that this compound has a relatively high molecular weight and may have properties such as a specific boiling point, density, and refractive index .Scientific Research Applications
Synthesis of Derivatives
Research on related triazole compounds demonstrates a variety of synthetic routes and derivative formulations. For instance, Dmitro V. Dovbnya et al. (2022) developed preparative methods for synthesizing ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles, undergoing acid hydrolysis to produce carboxylic acids, which could be structurally related to 1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (Dmitro V. Dovbnya, A. Kaplaushenko, Yu. S. Frolova, & E. S. Pruglo, 2022).
Biological and Chemical Activities
The research by S. Ferrini et al. (2015) on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates highlights the potential of triazole-based scaffolds, like this compound, for developing peptidomimetics or biologically active compounds. This study emphasizes the utility of such compounds beyond their basic structural characteristics (S. Ferrini, J. Chandanshive, S. Lena, M. Comes Franchini, G. Giannini, A. Tafi, & M. Taddei, 2015).
Antioxidant Properties
The work by Dhuha Faruk. Hussain (2016) on synthesizing new 5-amino-1,2,4-Triazole derivatives containing 2,6-dimethoxyphenol, which could be structurally related to the compound , explores the antioxidant abilities of these compounds, providing insights into their potential therapeutic applications (Dhuha Faruk. Hussain, 2016).
Cross-Coupling Reactions
The study by I. Houpis et al. (2010) highlights the use of the carboxylic acid anion moiety as a directing group in cross-coupling reactions, which is pertinent for compounds like this compound in synthesizing selectively substituted nicotinic acids or triazoles (I. Houpis, Renmao Liu, Yanfei Wu, Yu-Qing Yuan, Youchu Wang, & U. Nettekoven, 2010).
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that they could interact with various targets within the body.
Mode of Action
The specific mode of action would depend on the targets that the compound interacts with. For example, some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to inhibit the growth of certain viruses . .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some indole derivatives have been found to have antiviral activity, suggesting that they could inhibit the replication of certain viruses .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-17-7-3-4-10(18-2)9(5-7)14-6-8(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKKAAQOQARNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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